8-bromo-3-(2-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
Description
This compound belongs to the benzo[g][1,3,5]oxadiazocin family, characterized by a fused tricyclic core incorporating oxygen and nitrogen heteroatoms. Key structural features include:
- 3-(2-Ethoxyphenyl) group: A bulky aromatic substituent that may influence steric hindrance and lipophilicity.
- 2-Methyl group: Likely affects conformational stability and metabolic resistance.
Properties
IUPAC Name |
4-bromo-10-(2-ethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-3-24-17-7-5-4-6-15(17)22-18(23)21-14-11-19(22,2)25-16-9-8-12(20)10-13(14)16/h4-10,14H,3,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCXJWJBYLPZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparison
The table below compares the target compound with three structurally related molecules derived from literature and commercial databases:
Key Observations
Bromine substitution at position 8 (vs. position 5 in the benzoxazolone derivative) may alter electronic interactions with biological targets.
Bulky substituents (e.g., (4-chlorophenyl)(phenyl)methyl in the benzoxazolone derivative) correlate with reduced bioavailability in preclinical models .
Biological Relevance :
- Methoxy-substituted benzooxadiazocins demonstrate moderate affinity for serotonin receptors (5-HT2A Ki ~120 nM), whereas brominated derivatives like the target compound may exhibit enhanced selectivity due to halogen bonding .
- Indole-based bromophenyl ketones (e.g., compound from ) show antitumor activity (IC50 ~2.5 μM in HeLa cells), but their mechanisms differ from benzoheterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
